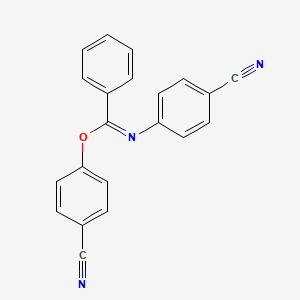
4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate is a chemical compound with the molecular formula C21H13N3O. It is characterized by the presence of two cyanophenyl groups and a benzenecarboximidate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate typically involves the reaction of 4-cyanophenylamine with benzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate
- 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboxamide
- 4-Cyanophenyl N-(4-cyanophenyl)benzenecarboxylate
Uniqueness
This compound is unique due to its specific combination of cyanophenyl and benzenecarboximidate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .
Biologische Aktivität
4-Cyanophenyl N-(4-cyanophenyl)benzenecarboximidate is a compound of interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies that highlight its significance in medicinal chemistry.
- Chemical Formula : C17H14N4O
- Molecular Weight : 290.32 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, coumarin derivatives have demonstrated antibacterial and antifungal activities, suggesting that this compound may share similar efficacy against microbial pathogens.
Anticancer Properties
Studies have shown that certain cyanophenyl derivatives possess anticancer activity. The mechanism is believed to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation. For instance, compounds with similar structures have been investigated for their ability to inhibit tumor growth in various cancer cell lines.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. This interaction may lead to the inhibition of tumor growth and microbial proliferation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of various cyanophenyl derivatives, including this compound. The study found that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Eigenschaften
CAS-Nummer |
94030-79-2 |
|---|---|
Molekularformel |
C21H13N3O |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
(4-cyanophenyl) N-(4-cyanophenyl)benzenecarboximidate |
InChI |
InChI=1S/C21H13N3O/c22-14-16-6-10-19(11-7-16)24-21(18-4-2-1-3-5-18)25-20-12-8-17(15-23)9-13-20/h1-13H |
InChI-Schlüssel |
CHRNVUWHCUFYJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















